![molecular formula C14H19NO2 B3417792 tert-Butyl cinnamylcarbamate CAS No. 115270-11-6](/img/structure/B3417792.png)
tert-Butyl cinnamylcarbamate
Overview
Description
Tert-butyl cinnamylcarbamate, also known as Octocrylene, is a widely used organic compound in the cosmetic industry. It is a colorless, oily liquid that is soluble in alcohol and oils but insoluble in water. Octocrylene is commonly used as a UV filter in sunscreen products due to its ability to absorb UVB radiation. In
Mechanism of Action
Target of Action
Tert-Butyl cinnamylcarbamate (TBCC) is a complex compound with a molecular formula of C14H19NO2 Compounds with a similar structure, such as tert-butanol, have been found to interact with several targets, including ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, and calmodulin .
Mode of Action
It is often used in chemical transformations due to its excellent stability against various nucleophiles and reducing agents .
Biochemical Pathways
The tert-butyl group, a part of tbcc, is known to play a role in various biosynthetic and biodegradation pathways .
Pharmacokinetics
Compounds with similar structures, such as tert-butyl esters, are known to have good oral bioavailability .
Result of Action
The tert-butyl group, a part of tbcc, is known to be used as a protecting group for carboxylic acids due to its excellent stability . This suggests that TBCC might have a similar protective role in biological systems.
Action Environment
It’s known that the tert-butyl group, a part of tbcc, exhibits a unique reactivity pattern under various conditions .
Advantages and Limitations for Lab Experiments
Tert-Butyl cinnamylcarbamate is a relatively stable compound and can be easily synthesized in the laboratory. Its UV-absorbing properties make it a valuable ingredient in sunscreen products. However, this compound has limited solubility in water, which can make it difficult to incorporate into certain formulations.
Future Directions
There are several areas of future research for tert-Butyl cinnamylcarbamate. One area of interest is the development of more effective sunscreen formulations that incorporate this compound. Another area of research is the potential use of this compound in other cosmetic products, such as anti-aging creams and lotions. Additionally, further studies are needed to fully understand the long-term effects of this compound on skin health and the environment.
Conclusion:
This compound is a valuable ingredient in sunscreen products due to its ability to absorb UVB radiation and provide photostability to other UV filters. It is a relatively safe and stable compound that can be easily synthesized in the laboratory. While there is still much to be learned about this compound, its potential applications in the cosmetic industry make it an important area of research.
Scientific Research Applications
Tert-Butyl cinnamylcarbamate has been extensively studied for its UV-absorbing properties and its potential as a sunscreen ingredient. It has been shown to effectively absorb UVB radiation and provide photostability to other UV filters in sunscreens. This compound has also been studied for its antioxidant properties and its ability to protect skin cells from oxidative stress.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(E)-3-phenylprop-2-enyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3,(H,15,16)/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEHNJIKBMQEPP-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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